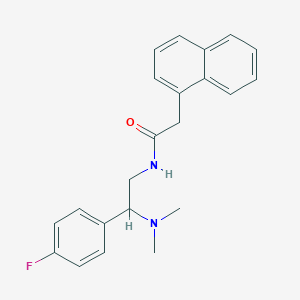

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O/c1-25(2)21(17-10-12-19(23)13-11-17)15-24-22(26)14-18-8-5-7-16-6-3-4-9-20(16)18/h3-13,21H,14-15H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGNBGPWRZUJJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares core structural motifs with several acetamides, differing in substituents and functional groups:

*Converted from 421 K in .

†Calculated based on molecular formula.

Key Observations:

- The naphthalen-1-yl group is a common feature in analogs like and , contributing to aromatic stacking interactions .

- Dimethylaminoethyl side chains (target compound) contrast with morpholinoethyl () or triazinyl groups (), altering solubility and electronic properties .

Physicochemical Properties

LogP/D and Solubility :

- 2-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide () has logP = 2.74, indicating moderate lipophilicity, similar to the target compound’s predicted profile .

- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () exhibits a dihedral angle of 60.5° between aromatic rings, influencing crystallinity and packing .

Thermal Stability :

- Melting points for fluorophenyl-containing acetamides range from 148°C () to 174°C (), suggesting the target compound may exhibit comparable thermal behavior .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield and purity of N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-1-yl)acetamide?

- Methodological Answer : The synthesis can be optimized using a two-step approach:

- Amide Coupling : React naphthalen-1-ylacetyl chloride with 2-(dimethylamino)-2-(4-fluorophenyl)ethylamine in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is recommended as a base to neutralize HCl byproducts .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from toluene to achieve >95% purity. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the dimethylamino group (δ ~2.2 ppm for N(CH)), fluorophenyl protons (δ ~7.1–7.4 ppm), and naphthyl protons (δ ~7.5–8.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula CHFNO.

- X-ray Crystallography : For definitive structural confirmation, grow single crystals in toluene and analyze intermolecular interactions (e.g., N–H···O hydrogen bonds) .

Q. How should researchers design initial biological screening assays for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Potential : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC values compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve the compound’s bioactivity?

- Methodological Answer :

- Functional Group Modifications : Replace the dimethylamino group with piperidine or morpholine rings to enhance lipophilicity and blood-brain barrier penetration .

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the fluorophenyl ring to evaluate effects on binding affinity .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

- Methodological Answer :

- Pharmacokinetic (PK) Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Poor in vivo activity may stem from rapid metabolism of the dimethylamino group .

- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., N-oxide derivatives) that could reduce efficacy .

Q. What strategies are recommended for identifying the compound’s molecular targets?

- Methodological Answer :

- Affinity Chromatography : Immobilize the compound on sepharose beads and incubate with cell lysates to capture binding proteins .

- Transcriptomic Profiling : Perform RNA sequencing on treated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .

Q. How can researchers address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay Standardization : Validate protocols using reference compounds (e.g., cisplatin for cytotoxicity) and ensure consistent cell passage numbers .

- Solvent Controls : Test DMSO concentrations ≤0.1% to rule out solvent-induced artifacts .

Q. What experimental approaches are suitable for studying the compound’s polymorphism?

Q. How can enantiomeric purity impact biological activity, and how is it assessed?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IC column with hexane/isopropanol (90:10) to resolve enantiomers.

- Biological Testing : Compare IC values of individual enantiomers; the (R)-enantiomer may show higher affinity for neurological targets due to steric effects .

Q. What methodologies are recommended for investigating synergistic effects with other therapeutics?

- Methodological Answer :

- Combinatorial Screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with antibiotics (e.g., ciprofloxacin) or chemotherapeutics (e.g., paclitaxel) .

- Mechanistic Studies : Perform Western blotting to assess synergy-driven changes in protein expression (e.g., Bcl-2 for apoptosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.